molecular formula C18H20N2O B1440141 2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole CAS No. 1211688-51-5

2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole

Cat. No. B1440141
CAS RN: 1211688-51-5
M. Wt: 280.4 g/mol
InChI Key: UTYQBCCASDMHND-UHFFFAOYSA-N
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Description

2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole, often referred to as 2-TBMB, is a compound belonging to the benzimidazole family of molecules. It is a heterocyclic aromatic compound that is found in various industrial products including dyes, fragrances, and pharmaceuticals. 2-TBMB is also used as an intermediate in the synthesis of various other compounds. The chemical properties of 2-TBMB make it an ideal choice for a wide range of applications in the laboratory.

Scientific Research Applications

DNA Topoisomerase Inhibition

Benzimidazole derivatives, including those similar in structure to 2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole, have been evaluated for their inhibitory effects on mammalian DNA topoisomerase I. These compounds show potential in the study of antibacterial, antifungal, and anticancer activities due to their ability to interfere with DNA replication and repair mechanisms (Alpan, Gunes, & Topçu, 2007).

Antioxidant Activity

Benzimidazole derivatives have also been synthesized and tested for their antioxidant properties. Some derivatives demonstrate significant cytoprotective and antioxidant effects, which could be useful in developing treatments for oxidative stress-related diseases (Anastassova et al., 2016). Additionally, new derivatives containing isobornylphenol fragments have shown a strong ability to protect biomolecules and cells under acute oxidative stress conditions (Dvornikova et al., 2019).

Antihypertensive Activity

Research on benzimidazole derivatives has extended to the synthesis and evaluation of their potential as antihypertensive agents. These compounds have been shown to produce potent hypertensive effects, suggesting their application in the treatment of hypertension (Sharma, Kohli, & Sharma, 2010).

Antibacterial and Antifungal Properties

Benzimidazole compounds have been found to possess antibacterial and antifungal activities. Some novel structures derived from benzimidazole analogs show selective activities against Helicobacter pylori, a pathogen implicated in gastritis and peptic ulcer disease (Kühler et al., 2002). This indicates the potential for developing new antimicrobial agents targeting specific bacterial pathogens.

Anticancer Screening

A series of benzimidazole derivatives have been synthesized and screened for their anticancer activity. These compounds were tested against various cancer cell lines, revealing some derivatives with promising anticancer properties. This research contributes to the ongoing search for new anticancer drugs (Varshney et al., 2015).

properties

IUPAC Name

2-[(2-tert-butylphenoxy)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)13-8-4-7-11-16(13)21-12-17-19-14-9-5-6-10-15(14)20-17/h4-11H,12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYQBCCASDMHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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